4-(Cyclohex-1-en-1-yl)-1,3-oxazolidin-2-one
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Overview
Description
4-(Cyclohex-1-en-1-yl)-1,3-oxazolidin-2-one is an organic compound with the molecular formula C10H15NO2 It is a heterocyclic compound containing both an oxazolidinone ring and a cyclohexene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclohex-1-en-1-yl)-1,3-oxazolidin-2-one typically involves the cyclization of amino alcohols with carbonyl compounds. One common method is the reaction of cyclohexene oxide with an amino alcohol under acidic conditions to form the oxazolidinone ring . Another approach involves the use of aziridines and epoxides as starting materials, which undergo ring-opening reactions followed by cyclization .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as transition metals, can also enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-(Cyclohex-1-en-1-yl)-1,3-oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can convert the oxazolidinone ring to other functional groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the oxazolidinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and vanadium catalysts.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like organolithium or Grignard reagents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazolidinone derivatives with additional oxygen-containing functional groups, while reduction can produce amines or alcohols .
Scientific Research Applications
4-(Cyclohex-1-en-1-yl)-1,3-oxazolidin-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Cyclohex-1-en-1-yl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. The oxazolidinone ring can act as a hydrogen bond donor or acceptor, facilitating interactions with enzymes or receptors. This interaction can modulate the activity of these proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(1-Cyclohexen-1-yl)morpholine: Similar in structure but contains a morpholine ring instead of an oxazolidinone ring.
N-[2-(1-Cyclohexen-1-yl)ethyl]-4-methoxybenzeneacetamide: Contains a cyclohexene ring and an amide group.
Benzene, [(cyclohex-1-en-1-yl)methyl]-: Contains a cyclohexene ring and a benzene ring.
Uniqueness
4-(Cyclohex-1-en-1-yl)-1,3-oxazolidin-2-one is unique due to the presence of both an oxazolidinone ring and a cyclohexene ring. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications in various fields .
Properties
CAS No. |
917908-21-5 |
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Molecular Formula |
C9H13NO2 |
Molecular Weight |
167.20 g/mol |
IUPAC Name |
4-(cyclohexen-1-yl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C9H13NO2/c11-9-10-8(6-12-9)7-4-2-1-3-5-7/h4,8H,1-3,5-6H2,(H,10,11) |
InChI Key |
SNGCUXRJIFWGRF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=CC1)C2COC(=O)N2 |
Origin of Product |
United States |
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